An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid
An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a molecule of interest in various scientific domains. The document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data for structurally related compounds to offer valuable comparative insights. The guide is intended to serve as a foundational resource for professionals engaged in research and development who require a thorough understanding of this compound.
Chemical Structure and Identification
3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative containing a carbamoyl group.[1] Its fundamental chemical identifiers and properties are summarized below.
Table 1: Chemical Identification of 3-Carbamoyl-2-methylpropanoic Acid [1][2]
| Identifier | Value |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid |
| Synonyms | 3-Carbamoyl-2-methylpropanoic acid, 3-carboxamido-isobutyric acid |
| CAS Number | 98071-27-3 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Canonical SMILES | CC(CC(=O)N)C(=O)O |
| InChI Key | APLDKCVZGJSYQQ-UHFFFAOYSA-N |
The molecular structure of 3-Carbamoyl-2-methylpropanoic acid is characterized by a four-carbon butanoic acid backbone. A methyl group is attached to the carbon at the 2-position (α-carbon), and a carbamoyl group (-CONH₂) is attached to the carbon at the 3-position (β-carbon).
Caption: Chemical structure of 3-Carbamoyl-2-methylpropanoic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and other research areas. While experimental data for 3-Carbamoyl-2-methylpropanoic acid is scarce, computational predictions from reliable sources like PubChem provide valuable estimates.
Table 2: Computed Physicochemical Properties of 3-Carbamoyl-2-methylpropanoic Acid [1]
| Property | Value |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 131.058243 g/mol |
| Monoisotopic Mass | 131.058243 g/mol |
| Topological Polar Surface Area | 80.4 Ų |
| Heavy Atom Count | 9 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential method for the synthesis of 3-Carbamoyl-2-methylpropanoic acid could involve the reaction of a suitable anhydride with ammonia. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid has been reported via the opening of a dihydro-3-methylene-2,5-furandione anhydride with ammonium hydroxide.[3] A similar approach using a methylated anhydride precursor could potentially yield the target molecule.
Another relevant synthetic strategy involves the reaction of 3-methylidenedihydrofuran-2,5-dione with various amines to produce N-substituted 2-methylidene-4-oxobutanoic acids.[4][5] While this method yields a double bond that would require a subsequent reduction step, it demonstrates the feasibility of using cyclic anhydrides as starting materials for the synthesis of related structures.
The following diagram illustrates a generalized workflow for the synthesis of related amide derivatives, which could be adapted for the target compound.
Caption: A generalized experimental workflow for the synthesis of amide derivatives.
Detailed Experimental Protocol for a Related Compound: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[4]
This protocol describes the synthesis of a structurally related compound and can serve as a template for the development of a synthesis for 3-Carbamoyl-2-methylpropanoic acid.
Materials:
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3-Methylidenedihydrofuran-2,5-dione (1 mmol)
-
4-Aminoacetophenone (1 mmol)
-
Acetone (50 mL)
Procedure:
-
Dissolve 3-methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) in 30 mL of acetone and stir at ambient temperature.
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In a separate beaker, dissolve 4-aminoacetophenone (0.135 g, 1 mmol) in 20 mL of acetone.
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Add the 4-aminoacetophenone solution to the stirred solution of the anhydride over a period of 30 minutes.
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Continue stirring the resulting slurry for 1.5 hours.
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Filter the solid product from the slurry.
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Wash the collected solid with acetone.
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Dry the solid to obtain the final product.
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Carbamoyl-2-methylpropanoic acid is not available in the public domain. To provide a reference for researchers, the following table summarizes typical spectroscopic features of the key functional groups present in the molecule, based on data for related compounds.
Table 3: Expected Spectroscopic Features for 3-Carbamoyl-2-methylpropanoic Acid
| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Wavenumber / m/z |
| Carboxylic Acid (-COOH) | ¹H NMR | δ 10-13 ppm (broad singlet) |
| ¹³C NMR | δ 170-185 ppm | |
| IR | 2500-3300 cm⁻¹ (broad O-H stretch), 1700-1725 cm⁻¹ (C=O stretch) | |
| Carbamoyl (-CONH₂) | ¹H NMR | δ 5-8 ppm (two broad singlets) |
| ¹³C NMR | δ 160-180 ppm | |
| IR | ~3350 and ~3180 cm⁻¹ (N-H stretches), ~1640 cm⁻¹ (C=O stretch, Amide I) | |
| Alkyl C-H | ¹H NMR | δ 0.9-2.5 ppm |
| ¹³C NMR | δ 10-50 ppm | |
| IR | 2850-3000 cm⁻¹ (C-H stretches) | |
| Molecular Ion | Mass Spectrometry (EI) | m/z = 131 [M]⁺ |
Conclusion
3-Carbamoyl-2-methylpropanoic acid presents an interesting scaffold for further investigation in various fields, particularly in medicinal chemistry and drug development. While a complete experimental dataset for this specific molecule is not yet publicly available, this technical guide has consolidated the existing knowledge and provided valuable comparative data from related compounds. The proposed synthetic strategies and expected spectroscopic characteristics offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the properties and potential applications of 3-Carbamoyl-2-methylpropanoic acid.
References
- 1. 3-Carbamoyl-2-methylpropanoic acid | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Carbamoyl-2-methylpropanoic acid | 98071-27-3 | YDA07127 [biosynth.com]
- 3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 4. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
